1-Chloro-2-ethylbenzene
Description
Nomenclature and Isomeric Considerations of Chloroethylbenzenes
IUPAC and Common Synonyms for 1-Chloro-2-ethylbenzene
According to the International Union of Pure and Applied Chemistry (IUPAC), the official name for this compound is This compound . chemspider.comsigmaaldrich.com This name is determined by alphabetizing the substituents, "chloro" and "ethyl," and assigning the lower number to the group that comes first alphabetically. The numbers indicate the positions of the chlorine atom and the ethyl group on the benzene (B151609) ring.
The compound is also known by several synonyms, which often reflect historical naming conventions or alternative systematic approaches. chemspider.com A common synonym is o-chloroethylbenzene , where the "o-" or "ortho-" prefix signifies that the chloro and ethyl groups are on adjacent carbon atoms (a 1,2-substitution pattern) on the benzene ring. nist.gov Other synonyms include 2-ethylchlorobenzene and 1-ethyl-2-chlorobenzene . chemspider.comguidechem.com
Interactive Table 1: Synonyms of this compound
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Synonym | o-Chloroethylbenzene |
| Alternative Synonym | 2-Ethylchlorobenzene |
| Alternative Synonym | 1-Ethyl-2-chlorobenzene |
| Index Name | Benzene, 1-chloro-2-ethyl- |
Structural Isomers and Regioselectivity in Synthesis
This compound is one of three structural isomers of chloroethylbenzene. The other two are 1-chloro-3-ethylbenzene (meta- or m-isomer) and 1-chloro-4-ethylbenzene (para- or p-isomer). guidechem.commolbase.com These isomers have the same molecular formula (C₈H₉Cl) but differ in the relative positions of the chloro and ethyl groups on the benzene ring. guidechem.commolbase.com
The synthesis of a specific isomer is governed by the principle of regioselectivity , which is the preference for the formation of one structural isomer over others. pearson.compearson.com The directing effects of the substituents already present on the benzene ring determine the position of the incoming group during electrophilic aromatic substitution reactions. pearson.comlumenlearning.com
For instance, to synthesize the ortho isomer, this compound, one could first introduce the ethyl group (an ortho, para-director) and then perform a chlorination reaction. lumenlearning.com However, this would also yield the para isomer. lumenlearning.com Alternatively, introducing the chloro group first (also an ortho, para-director) followed by Friedel-Crafts ethylation would also result in a mixture of ortho and para products. lumenlearning.com The synthesis of the meta isomer, 1-chloro-3-ethylbenzene, requires a different strategy, often involving the introduction of a meta-directing group that is later converted to an ethyl group. lumenlearning.com
Relationship to Other Chlorinated Aromatic Compounds
This compound belongs to the broader class of chlorinated aromatic compounds , which are characterized by having one or more chlorine atoms directly attached to an aromatic ring. solubilityofthings.com This class of compounds is extensive and includes substances like chlorobenzenes, polychlorinated biphenyls (PCBs), and chloronaphthalenes. solubilityofthings.comiloencyclopaedia.org Halogenated aromatic compounds, in general, have been widely used in various industrial applications. nih.govbohrium.com The presence of the chlorine atom significantly influences the chemical and physical properties of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.
Historical Perspectives and Early Research on Halogenated Aromatics
The study of halogenated aromatic compounds dates back to the 19th century with the development of electrophilic aromatic substitution reactions. The foundational work on Friedel-Crafts alkylation in 1877 laid the groundwork for synthesizing alkylated aromatic compounds. Early research into these compounds was often driven by the desire to understand the fundamental principles of organic reactions and the directing effects of various substituents on the benzene ring.
The industrial production of some halogenated aromatics, such as polychlorinated biphenyls (PCBs), began in the early 20th century. iloencyclopaedia.org While specific early research on this compound is not extensively documented in readily available sources, the broader investigation into halogenated benzenes and their derivatives provided the chemical knowledge necessary for its synthesis and characterization. researchgate.net The study of these compounds has evolved to include their environmental persistence and biological effects. nih.govplos.org
Significance and Research Trajectories of this compound
The primary significance of this compound in contemporary chemistry lies in its utility as a versatile building block for more complex molecules.
Role as a Chemical Intermediate in Advanced Synthesis
This compound serves as a key chemical intermediate in the synthesis of a variety of organic compounds. lookchem.com Its bifunctional nature, possessing both a reactive chlorine atom and an ethyl group, allows for a range of chemical transformations.
The ethyl group can be oxidized to an acetyl group, forming 1-chloro-2-acetylbenzene. The chlorine atom can be replaced through nucleophilic substitution reactions, or the entire chloroaromatic system can undergo further electrophilic substitution, with the existing substituents directing the position of the new group. For example, it is a precursor in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes and pigments. lookchem.comguidechem.com
Interactive Table 2: Reactions of this compound
| Reaction Type | Reagents | Major Product |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 1-Chloro-2-acetylbenzene |
| Reduction | Hydrogen gas (H₂) with a catalyst | Ethylbenzene (B125841) |
| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | 2-Ethylphenol |
The ability to selectively manipulate the functional groups of this compound makes it a valuable tool for organic chemists in the construction of complex molecular architectures.
Relevance in Pharmaceutical and Agrochemical Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. lookchem.comguidechem.com Its versatile reactivity allows it to be a precursor in the development of new drugs and therapeutic agents. lookchem.com In the agrochemical industry, it is utilized in the production of pesticides and herbicides, contributing to enhanced agricultural productivity and crop protection. lookchem.com
The structural framework of this compound is a common feature in a variety of biologically active molecules. For instance, related chlorinated aromatic compounds are integral to the synthesis of certain pesticides. solubilityofthings.comsolubilityofthings.com The presence of the chloro and ethyl groups on the benzene ring provides specific steric and electronic properties that can be exploited in the design of new active ingredients for both pharmaceutical and agricultural applications.
Research into compounds with similar structures, such as halogenated ethylbenzenes, highlights their potential as intermediates in the synthesis of more complex molecules with desired biological activities. For example, derivatives of chlorinated ethylbenzenes are investigated for their potential use in drug development.
Contributions to Dye and Pigment Chemistry
This compound is a key starting material in the synthesis of various dyes and pigments. lookchem.com These colorants are essential for a wide range of industries, including textiles, plastics, and other materials. lookchem.com The chlorinated structure of the compound enhances its reactivity, which is a desirable characteristic for the formation of the complex chemical structures found in many dyes.
The synthesis of specific colorants often involves leveraging the reactivity of the chloro and ethyl substituents on the benzene ring to build larger, more conjugated systems that absorb light in the visible spectrum. While detailed industrial data on its specific use in all dye classes is not always available, its role as a precursor is well-established.
Research Interest in Chlorinated Aromatic Compound Behavior
There is significant research interest in the behavior of chlorinated aromatic compounds like this compound due to their environmental presence and chemical properties. solubilityofthings.com Studies often focus on their environmental impact, including their persistence in soil and water systems. Research into the degradation pathways and toxicity of such compounds is crucial for environmental assessment.
The hydrophobic nature of chlorinated aromatic compounds means they have limited solubility in water and tend to partition into organic phases. solubilityofthings.comsolubilityofthings.com This property can lead to bioaccumulation in organisms. solubilityofthings.comcanada.ca For example, metabolites of the pesticide DDT, which shares structural similarities with chlorinated ethylbenzenes, are known persistent organic pollutants. researchgate.net
The chemical reactivity of this compound is also a subject of academic study. The chlorine atom deactivates the benzene ring towards electrophilic substitution but directs incoming groups to the ortho and para positions. Conversely, the electron-donating ethyl group activates the ring and also directs to the ortho and para positions. This interplay of electronic effects influences its synthetic utility and its interactions in biological and environmental systems.
Research Findings on Chlorinated Aromatic Compounds
| Research Area | Key Findings |
| Environmental Fate | Chlorinated aromatic compounds can be persistent pollutants. They exhibit low water solubility and a tendency to partition to lipids, leading to potential bioaccumulation. solubilityofthings.comcanada.ca |
| Chemical Synthesis | The reactivity of the chlorine and ethyl groups is utilized in Friedel-Crafts alkylation and other substitution reactions to create more complex molecules. |
| Biological Interactions | The metabolism of similar compounds is studied to understand their potential toxicity and effects on living organisms. For example, DDT metabolites are recognized as persistent organic pollutants. researchgate.netepa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGAWKYSRYXQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237474 | |
| Record name | Benzene, 1-chloro-2-ethyl- | |
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Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-96-3 | |
| Record name | Benzene, 1-chloro-2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089963 | |
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| Record name | 1-CHLORO-2-ETHYLBENZENE | |
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| Record name | Benzene, 1-chloro-2-ethyl- | |
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| Record name | 89-96-3 | |
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Advanced Synthetic Methodologies and Mechanistic Studies of 1 Chloro 2 Ethylbenzene
De Novo Synthesis Pathways from Simpler Precursors
The creation of 1-chloro-2-ethylbenzene from basic chemical building blocks requires careful strategic planning to ensure the correct placement of the chloro and ethyl substituents on the benzene (B151609) ring. Direct chlorination of ethylbenzene (B125841) often leads to a mixture of isomers, necessitating more controlled, multi-step approaches.
Electrophilic Aromatic Substitution (EAS) Strategies
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing benzene and its derivatives. However, achieving high selectivity for the ortho product in a disubstituted benzene ring requires a nuanced understanding of directing group effects and reaction conditions.
A plausible de novo synthesis of this compound involves a two-step sequence starting from chlorobenzene (B131634):
Friedel-Crafts Acylation: Chlorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group. doubtnut.combrainly.invedantu.com
Reduction: The resulting ketone, primarily 4-chloroacetophenone with a smaller amount of 2-chloroacetophenone, is then reduced to an ethyl group. Common reduction methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). annamalaiuniversity.ac.inwikipedia.orgucla.eduwikipedia.org
This sequence leverages the directing effects of the substituents to build the desired molecule.
Regioselectivity is paramount in the synthesis of this compound. The order in which the substituents are introduced onto the benzene ring critically influences the final isomeric distribution.
Starting with Ethylbenzene: Direct chlorination of ethylbenzene using Cl₂ and a Lewis acid catalyst like FeCl₃ yields a mixture of ortho- and para-chloroethylbenzene. The ethyl group is an ortho, para-director. askfilo.comacs.org Due to steric hindrance from the ethyl group, the para isomer (4-chloroethylbenzene) is typically the major product. brainly.in
Starting with Chlorobenzene: The chlorine atom is also an ortho, para-directing group. askfilo.com In the Friedel-Crafts acylation of chlorobenzene with acetyl chloride, the incoming acyl group is directed to the ortho and para positions. vedantu.comvedantu.comyoutube.com However, the para-substituted product, 4-chloroacetophenone, is predominantly formed due to the steric bulk of the acyl group and the chlorine atom hindering the ortho position. vedantu.comvedantu.com Subsequent reduction of the minor ortho-isomer, 2-chloroacetophenone, would yield the target this compound.
An alternative strategy to achieve ortho-selectivity involves the Sandmeyer reaction . wikipedia.orgnih.gov This pathway begins with the synthesis of 2-ethylaniline. The amino group of 2-ethylaniline can then be converted into a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst to yield this compound. wikipedia.orgnih.gov This method offers excellent regiochemical control as the positions of the functional groups are predetermined.
| Starting Material | Reaction | Directing Group | Major Product | Minor Product (relevant to target) |
|---|---|---|---|---|
| Ethylbenzene | Chlorination (Cl2/FeCl3) | -CH2CH3 (ortho, para) | 4-Chloro-1-ethylbenzene | This compound |
| Chlorobenzene | Friedel-Crafts Acylation (CH3COCl/AlCl3) | -Cl (ortho, para) | 1-(4-chlorophenyl)ethanone | 1-(2-chlorophenyl)ethanone |
| 2-Ethylaniline | Sandmeyer Reaction | -NH2 (converted to -N2+Cl-) | This compound | N/A |
The electronic properties of the substituents on the benzene ring govern the rate and orientation of electrophilic aromatic substitution.
Ethyl Group: An alkyl group, such as ethyl, is an activating group . It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the ortho and para positions. askfilo.com
Chloro Group: A halogen, like chlorine, exhibits a dual electronic effect. It is an electron-withdrawing group through induction due to its high electronegativity, which deactivates the ring, making it less reactive than benzene. askfilo.com However, it possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. askfilo.com This deactivating but ortho, para-directing nature means that Friedel-Crafts reactions on chlorobenzene are slower and may require more forcing conditions compared to benzene. askfilo.com
Chlorination Reactions from Ethylbenzene
The direct chlorination of ethylbenzene is a common industrial method for producing chloroethylbenzene isomers. The reaction is typically carried out by treating ethylbenzene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). askfilo.combyjus.com The catalyst polarizes the Cl-Cl bond, generating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring. byjus.com
The ethyl group directs the substitution to the ortho and para positions, leading to a mixture of this compound and 1-chloro-4-ethylbenzene. askfilo.com
Reaction Conditions and Product Distribution:
Catalyst: Fe, FeCl₃, or AlCl₃
Reactants: Ethylbenzene, Chlorine (Cl₂)
Products: this compound (ortho) and 1-Chloro-4-ethylbenzene (para)
Note: The para isomer is generally the major product due to reduced steric hindrance. brainly.in
It is crucial to perform this reaction in the absence of UV light. In the presence of UV light or heat, a free-radical substitution on the ethyl side chain occurs, yielding (1-chloroethyl)benzene as the major product. askfilo.com
Novel Catalytic Approaches for Selective Synthesis
Achieving high regioselectivity, particularly for the sterically more hindered ortho isomer, is a significant challenge in synthetic chemistry. Modern research has explored the use of shape-selective catalysts, such as zeolites, to control the product distribution in aromatic substitution reactions. For instance, the alkylation of chlorobenzene with methanol over H-mordenite, a type of zeolite, has been shown to preferentially promote ortho alkylation. This selectivity is attributed to the specific pore structure of the zeolite, which favors the formation of the transition state leading to the ortho product. While this specific example is for methylation, the principle of shape-selective catalysis could be applied to favor the formation of this compound through either ortho-chlorination of ethylbenzene or ortho-ethylation of chlorobenzene under specific catalytic conditions.
Derivatization and Functionalization Reactions
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the chloro and ethyl groups, as well as the reactive aromatic ring, allows for a variety of chemical transformations.
Key Functionalization Reactions:
Grignard Reagent Formation: The chlorine atom can be converted into a Grignard reagent by reacting this compound with magnesium metal in an anhydrous ether solvent. mnstate.edu The resulting organometallic compound, 2-ethylphenylmagnesium chloride, is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to form new carbon-carbon bonds. mnstate.edulibretexts.org
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base can form a new C-C bond, leading to substituted biphenyls or other complex aromatic structures. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex. libretexts.orgwikipedia.orgjk-sci.com This is a powerful method for synthesizing N-aryl amines.
Oxidation of the Ethyl Group: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents can convert the ethyl group into a carboxylic acid, yielding 2-chlorobenzoic acid.
Further Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo further EAS reactions like nitration or sulfonation. The existing substituents will direct the position of the new incoming group.
| Reaction Type | Reagents | Functional Group Transformation | Product Class |
|---|---|---|---|
| Grignard Formation | Mg, dry ether | -Cl → -MgCl | Grignard Reagent |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | -Cl → -Ar | Substituted Biphenyls |
| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | -Cl → -NR2 | N-(2-ethylphenyl)amines |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | -CH2CH3 → -COOH | 2-Chlorobenzoic acid |
| Nitration | HNO3, H2SO4 | -H → -NO2 on the aromatic ring | Nitro-1-chloro-2-ethylbenzene isomers |
Nucleophilic Substitution Reactions at the Chlorine Center
Nucleophilic aromatic substitution (SNAr) reactions at the chlorine center of this compound are notably challenging. Like other non-activated aryl chlorides, the compound exhibits low reactivity towards nucleophiles. This inertness is attributed to two primary factors:
Resonance Stabilization : Lone pairs of electrons on the chlorine atom participate in resonance with the benzene ring's π-system. This delocalization imparts a partial double-bond character to the C-Cl bond, making it stronger and more difficult to cleave than the C-Cl bond in alkyl halides.
Hybridization : The carbon atom of the C-Cl bond is sp² hybridized. The greater s-character of an sp² orbital compared to an sp³ orbital makes the carbon more electronegative, shortening and strengthening the bond and making it less susceptible to nucleophilic attack.
Consequently, forcing a nucleophilic substitution, such as hydroxylation, requires extreme industrial conditions, typically involving high temperatures (e.g., 350°C) and pressures (e.g., 300 atmospheres), which are not feasible in a standard laboratory setting. libretexts.org
The reactivity of aryl halides in SNAr reactions is dramatically enhanced by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and para positions relative to the halogen. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. libretexts.orgyoutube.com Since this compound lacks such activating groups—the ethyl group being weakly activating—it does not readily undergo the addition-elimination mechanism typical for activated aryl halides. libretexts.org Recent computational and experimental studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, particularly when the ring is not highly activated or when good leaving groups are involved. nih.govnih.gov
Reactions Involving the Ethyl Side Chain
In contrast to the unreactive chlorine center, the ethyl side chain offers a site of significant reactivity, particularly at the benzylic position (the carbon atom directly attached to the benzene ring).
Side-Chain Halogenation : Free-radical halogenation occurs selectively at the benzylic carbon. This preference is due to the stability of the intermediate benzylic radical. themasterchemistry.com The abstraction of a hydrogen atom from the benzylic position of this compound by a halogen radical (e.g., Cl• or Br•) leads to the formation of a radical that is stabilized by resonance with the adjacent aromatic ring. doubtnut.comyoutube.com
When conducted with chlorine in the presence of heat or UV light, the reaction yields 1-chloro-1-(2-chlorophenyl)ethane. doubtnut.comvedantu.com Bromination, often using N-bromosuccinimide (NBS) as a bromine radical source, is more selective than chlorination and reacts almost exclusively at the benzylic position due to the lower reactivity of the bromine radical. themasterchemistry.com
Side-Chain Oxidation : The ethyl group can be oxidized to a carboxylic acid group under treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). themasterchemistry.comlibretexts.org This reaction specifically requires the presence of at least one benzylic hydrogen. The entire ethyl group is cleaved, and the benzylic carbon is oxidized, yielding 2-chlorobenzoic acid. This transformation is a powerful synthetic tool for converting alkyl-substituted aromatics into their corresponding benzoic acids. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions and Their Analogues
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides like this compound are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their effective use as substrates. uwindsor.ca The key to activating aryl chlorides is the use of highly electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs), which facilitate the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Cl bond. nih.govnih.gov
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base. nih.govoiccpress.com It is widely used for the synthesis of biaryls.
Heck-Mizoroki Reaction : This involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction typically requires a palladium catalyst and a base.
Sonogashira Coupling : This method forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). beilstein-journals.orgjk-sci.comwikipedia.orgorganic-chemistry.orglibretexts.org
The table below summarizes typical catalyst systems developed for the cross-coupling of less reactive aryl chlorides, which would be applicable to this compound.
| Coupling Reaction | Typical Ligand/Catalyst System | Typical Base | Key Features for Aryl Chlorides |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ with bulky, electron-rich phosphines (e.g., SPhos, XPhos, Buchwald ligands) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Ligands enhance the rate of oxidative addition and reductive elimination. nih.govnih.gov |
| Heck-Mizoroki | Palladacycles, Pd catalysts with NHC ligands, or phosphine ligands | Et₃N, K₂CO₃, NaOAc | High temperatures are often required; phosphine-free systems have been developed. wikipedia.orgorganic-chemistry.org |
| Sonogashira | PdCl₂(PPh₃)₂/CuI with phosphine or NHC ligands | Et₃N, piperidine, DIPA | Copper-free variants have been developed to avoid homocoupling of the alkyne. organic-chemistry.org |
Mechanistic Investigations of Formation and Transformation
Reaction Kinetics and Thermodynamic Considerations
The primary route for the synthesis of this compound is the electrophilic aromatic substitution (chlorination) of ethylbenzene using Cl₂ and a Lewis acid catalyst like FeCl₃ or AlCl₃. vedantu.comaskfilo.com The ethyl group is an ortho, para-directing group due to its electron-donating nature (via hyperconjugation and induction), which activates the benzene ring towards electrophilic attack. The reaction yields a mixture of this compound (ortho) and 1-chloro-4-ethylbenzene (para). The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position. vedantu.comaskfilo.comaskiitians.com
Kinetic studies of aromatic chlorination show that the reaction rate is influenced by the nature of the substituent on the benzene ring. masterorganicchemistry.com Alkyl groups like ethyl increase the rate of reaction compared to unsubstituted benzene. quora.com
The thermodynamic properties of this compound have been evaluated and are critical for understanding its behavior in chemical processes.
| Thermodynamic Property | Value | Unit |
|---|---|---|
| Molecular Weight | 140.610 | g/mol nist.govnist.govnist.gov |
| Boiling Point (at 760 mmHg) | 178.4 | °C guidechem.com |
| Melting Point | -82.7 | °C guidechem.comlookchem.com |
| Flash Point | 60 | °C guidechem.comlookchem.com |
| Standard Enthalpy of Formation (liquid) | -54.0 ± 1.0 | kJ/mol nist.gov |
Transition State Analysis and Reaction Pathway Elucidation
The formation of this compound via electrophilic chlorination of ethylbenzene proceeds through a well-established pathway involving an arenium ion (sigma complex) intermediate. The elucidation of this pathway relies on understanding the stability of the transition states leading to this intermediate.
Generation of Electrophile : The Lewis acid catalyst (e.g., FeCl₃) polarizes the Cl-Cl bond, creating a potent electrophile, Cl⁺.
Nucleophilic Attack : The π-electron system of the ethylbenzene ring attacks the electrophile. This is the rate-determining step. The attack can occur at the ortho, meta, or para positions.
Formation of Arenium Ion : The attack forms a resonance-stabilized carbocation intermediate known as the arenium ion. The positive charge is delocalized across the ring. For attack at the ortho and para positions, one of the resonance structures places the positive charge on the carbon bearing the ethyl group. This structure is particularly stable because the alkyl group can help stabilize the adjacent positive charge through induction and hyperconjugation.
Deprotonation : A weak base (e.g., FeCl₄⁻) removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and yielding the final product (this compound or 1-chloro-4-ethylbenzene).
The reaction pathway favors ortho and para substitution because the transition states leading to these arenium ions are lower in energy than the transition state for meta attack. The ethyl group effectively stabilizes the positive charge in the ortho and para intermediates, accelerating their formation.
Spectroscopic Characterization and Advanced Analytical Methodologies for 1 Chloro 2 Ethylbenzene
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 1-chloro-2-ethylbenzene. The analysis of its vibrational spectra is supported by computational methods, such as Density Functional Theory (DFT), which provide a theoretical framework for the assignment of observed vibrational modes. materialsciencejournal.orgresearchgate.net
Interpretation of Characteristic Absorption Bands
The FT-IR and FT-Raman spectra of this compound exhibit a series of characteristic absorption bands that correspond to the specific vibrational motions of its constituent atoms and functional groups. materialsciencejournal.orgresearchgate.net
Phenyl Ring Vibrations: The vibrations of the benzene (B151609) ring are a prominent feature of the spectra. The C-H stretching modes of the phenyl ring are observed in the high-frequency region, with experimental bands appearing at 3090 and 3068 cm⁻¹ in the IR spectrum and 3064 cm⁻¹ in the Raman spectrum. materialsciencejournal.org The benzene ring also possesses six characteristic ring stretching vibrations. Four of these typically appear in the 1440-1600 cm⁻¹ range. materialsciencejournal.org For this compound, these are assigned to bands observed in the experimental spectra. The presence of heavy substituents like chlorine can cause these bands to shift to lower wavenumbers. materialsciencejournal.org
Ethyl Group Vibrations: The ethyl substituent gives rise to its own set of characteristic vibrations.
Methyl (CH₃) Group: The asymmetric stretching modes of the methyl group are calculated to be around 3022 and 3010 cm⁻¹, while the symmetric mode is calculated at 2936 cm⁻¹. materialsciencejournal.org Experimentally, bands at 2929 cm⁻¹ (IR) and 2930 cm⁻¹ (Raman) are assigned to these methyl stretching modes. materialsciencejournal.org Asymmetrical deformation (bending) vibrations are expected in the 1400-1485 cm⁻¹ range. materialsciencejournal.org
C-C Stretching: The stretching mode of the C-C bond within the ethyl group is assigned to bands at 1234 and 1200 cm⁻¹ in the IR spectrum and 1225 and 1203 cm⁻¹ in the Raman spectrum. materialsciencejournal.org
C-Cl Vibrations: The vibration of the carbon-chlorine bond is a key indicator of the compound's structure. The C-Cl stretching mode for this compound is assigned to the band observed at 617 cm⁻¹ in the IR spectrum and 619 cm⁻¹ in the Raman spectrum, consistent with theoretical calculations giving a value of 628 cm⁻¹. materialsciencejournal.org The deformation bands for the C-Cl bond are typically found at lower frequencies, generally below 400 cm⁻¹. materialsciencejournal.org
A summary of key vibrational assignments is presented below.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |
| Phenyl C-H Stretch | 3090, 3068 | 3064 | 3103, 3093, 3084, 3074, 3066 |
| Methyl C-H Stretch | 2929 | 2930 | 3022, 3010, 2936 |
| C-H In-plane Bend | 1303, 1028 | 1190, 1168, 1029 | 1299, 1192, 1177, 1057, 1025 |
| C-C Stretch (ethyl) | 1234, 1200 | 1225, 1203 | 1214, 1198 |
| C-Cl Stretch | 617 | 619 | 628 |
Conformational Analysis through Vibrational Fingerprints
The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group relative to the plane of the benzene ring. This rotation gives rise to different conformers, which can be studied using vibrational spectroscopy. core.ac.uknih.gov Studies on the parent molecule, ethylbenzene (B125841), have shown that it exists predominantly in an "orthogonal" conformation, where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring. core.ac.uk
Infrared and Raman spectra can reveal the presence of multiple conformers, as different spatial arrangements of atoms can lead to slightly different vibrational frequencies. In studies of ethylbenzene, the presence of a second, less stable conformer has been detected in the liquid and amorphous solid states, while only a single conformer persists in the crystalline phase. nih.gov This is often observed through the appearance of new bands or the splitting of existing bands in the spectra under different conditions (e.g., temperature changes). core.ac.uk For this compound, the steric hindrance introduced by the ortho-chlorine atom would be expected to influence the rotational barrier of the ethyl group, potentially altering the relative stability and population of different conformers compared to unsubstituted ethylbenzene. Detailed temperature-dependent spectroscopic studies would be necessary to fully characterize the conformational landscape of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Proton (¹H) NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound provides a distinct signature based on the chemical shifts of the aromatic and aliphatic protons and their spin-spin coupling interactions.
Aromatic Protons: The four protons on the substituted benzene ring are chemically non-equivalent and typically appear as a complex multiplet pattern in the aromatic region of the spectrum (approximately 7.0-7.4 ppm). The ortho, meta, and para positions relative to the ethyl group each have a unique electronic environment, further influenced by the ortho-chlorine atom, leading to distinct chemical shifts.
Ethyl Group Protons: The protons of the ethyl group are observed in the aliphatic region.
The methylene protons (-CH₂-) are adjacent to the aromatic ring and are deshielded, typically resonating as a quartet around 2.7-2.8 ppm. The quartet splitting pattern arises from coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).
The methyl protons (-CH₃) are further from the ring and are more shielded, appearing as a triplet around 1.2-1.3 ppm. The triplet pattern is due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).
| Protons | Chemical Shift (δ, ppm) (approx.) | Multiplicity | Coupling Constant (J, Hz) (approx.) |
| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet | N/A |
| Methylene (-CH₂-) | 2.7 - 2.8 | Quartet (q) | ~7.5 |
| Methyl (-CH₃) | 1.2 - 1.3 | Triplet (t) | ~7.5 |
Carbon (¹³C) NMR Chemical Shifts and Structural Elucidation
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.
Aromatic Carbons: Six signals are observed in the aromatic region (typically 125-145 ppm). The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the ethyl group (C-CH₂) are quaternary and have distinct chemical shifts influenced by the substituents. The remaining four aromatic carbons (C-H) also show unique resonances.
Aliphatic Carbons: Two signals appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂-) is typically observed around 25-30 ppm, while the more shielded methyl carbon (-CH₃) appears further upfield, around 14-16 ppm. docbrown.info
| Carbon Atom | Chemical Shift (δ, ppm) (approx.) |
| Quaternary Aromatic (C-Cl) | 130 - 135 |
| Quaternary Aromatic (C-CH₂) | 140 - 145 |
| Aromatic (C-H) | 125 - 130 |
| Methylene (-CH₂) | 25 - 30 |
| Methyl (-CH₃) | 14 - 16 |
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Assignment
While 1D NMR spectra provide fundamental structural information, complex molecules or those with overlapping signals often require advanced 2D NMR techniques for unambiguous assignment. For this compound, these techniques would confirm the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would clearly show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would show a correlation peak between the methylene proton signal and the methylene carbon signal, and another between the methyl protons and the methyl carbon. It would also link each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically over 2-3 bonds). It is particularly useful for identifying quaternary carbons. For example, the methylene protons would show a correlation to the quaternary aromatic carbon they are attached to, as well as to the adjacent aromatic C-H carbons. The methyl protons would show correlations to the methylene carbon and potentially to the quaternary aromatic carbon.
These advanced techniques, used in concert, provide a comprehensive and unambiguous assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Electron Ionization (EI) and Chemical Ionization (CI) Modes
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, characterized by a complex pattern of fragments. For this compound, the molecular ion peak is observed at m/z 140, corresponding to the nominal molecular weight of the molecule phenomenex.com.
| Ionization Mode | Principle | Key Features for this compound Analysis |
| Electron Ionization (EI) | High-energy electron bombardment | Produces a detailed fragmentation pattern for structural elucidation. |
| Chemical Ionization (CI) | Ionization via reagent gas | Minimizes fragmentation, providing a clear molecular ion peak for molecular weight confirmation. |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of this compound with high accuracy. The calculated exact mass of this compound (C₈H₉Cl) is 140.039278 Da. This precise measurement is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Nominal Mass | 140 Da |
| Exact Mass | 140.039278 Da |
Fragmentation Pathways of this compound
Under Electron Ionization, the this compound molecular ion undergoes characteristic fragmentation. A primary fragmentation pathway involves the benzylic cleavage and loss of a methyl group (CH₃•) to form a stable chlorotropylium or related cation at m/z 125. This fragment is often the base peak in the mass spectrum. Another significant fragmentation is the loss of the entire ethyl group (•C₂H₅), leading to a fragment at m/z 111. Further fragmentation of the benzene ring can also occur, leading to smaller ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 140 | 125 | CH₃• |
| 140 | 111 | •C₂H₅ |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex matrices and for its accurate quantification. Gas chromatography is the most common technique employed for this purpose.
Gas Chromatography (GC) with Various Detectors
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its relatively low boiling point, is well-suited for GC analysis. The choice of detector is crucial and depends on the analytical requirements, such as sensitivity and selectivity.
Common detectors for the analysis of this compound include:
Flame Ionization Detector (FID): This detector is sensitive to organic compounds and provides a robust and linear response.
Electron Capture Detector (ECD): Due to the presence of a chlorine atom, this compound exhibits a strong response on an ECD, which is highly sensitive to halogenated compounds.
Mass Spectrometer (MS): When coupled with a GC system (GC-MS), a mass spectrometer provides both separation and structural information, making it a powerful tool for identification and quantification.
| Detector | Principle of Operation | Applicability for this compound |
| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen flame. | Good for quantification due to its wide linear range. |
| Electron Capture Detector (ECD) | Captures electrons by electronegative compounds. | High sensitivity for halogenated compounds like this compound. |
| Mass Spectrometer (MS) | Ionization and mass analysis of compounds. | Provides definitive identification and structural information. |
Optimized Column Chemistries and Temperature Programs
The separation of this compound in a GC system is highly dependent on the choice of the capillary column and the temperature program.
Column Chemistries:
The choice of stationary phase is critical for achieving good resolution. For a moderately polar compound like this compound, a mid-polarity column is often suitable. A common and effective choice is a fused silica capillary column coated with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rxi-5ms). This type of column provides good selectivity for a wide range of aromatic compounds.
Temperature Programs:
A temperature program is employed to ensure the efficient elution of the analyte and to achieve good peak shape. A typical temperature program for the analysis of chlorobenzenes, which can be adapted for this compound, might start at a lower temperature, hold for a short period, and then ramp up to a higher temperature. An example of a suitable temperature program could be:
Initial Temperature: 60°C, hold for 2 minutes
Ramp: 5°C/minute to 190°C
Ramp: 20°C/minute to 280°C, hold for 7 minutes
This programmed increase in temperature allows for the separation of more volatile components at lower temperatures and the timely elution of less volatile components at higher temperatures.
| Parameter | Optimized Condition |
| Column Type | Fused Silica Capillary Column |
| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane |
| Initial Temperature | 60°C |
| Temperature Ramps | 5°C/min to 190°C, then 20°C/min to 280°C |
Retention Index Data and Method Validation
The analysis of this compound by gas chromatography (GC) is significantly enhanced by the use of retention indices, which aid in the identification of the compound by normalizing retention times relative to a series of n-alkane standards. The Kovats Retention Index is a widely used system for this purpose. For this compound, retention index values have been determined on both standard non-polar and polar stationary phases. nih.govechemi.com
On non-polar columns, such as those with E-301 or 100% methyl silicone stationary phases, the retention index for this compound has been reported in the range of 1016 to 1050 under isothermal conditions at temperatures between 140°C and 160°C. nih.govechemi.com On standard polar columns, like those with a Polyethylene Glycol (PEG-20M) phase, the retention index is significantly higher, with reported values of 1429, 1439, and 1470 at temperatures from 150°C to 170°C. nih.govechemi.com This significant shift in retention index between non-polar and polar phases highlights the influence of the stationary phase's polarity on the elution characteristics of the molecule.
Table 1: Gas Chromatography Retention Index Data for this compound
| Stationary Phase | Temperature (°C) | Retention Index |
|---|---|---|
| E-301 (non-polar) | 140 | 1038 echemi.com |
| E-301 (non-polar) | 160 | 1050 echemi.com |
| Standard non-polar | Not Specified | 1019.5, 1038, 1050, 1016 nih.gov |
| PEG-20M (polar) | 150 | 1439 echemi.com |
| PEG-20M (polar) | 170 | 1470 echemi.com |
| Standard polar | Not Specified | 1429, 1439, 1470 nih.gov |
Method validation is a critical process to ensure that a GC analytical method is suitable for its intended purpose. researchgate.netmdpi.com While specific, detailed validation studies for this compound are not extensively published, the validation of a GC method for this compound would involve assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com These parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Liquid Chromatography (LC) Applications
While gas chromatography is a common technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for purity testing and analysis in complex matrices where derivatization is not desired. Specific applications of LC for the direct analysis of this compound are not widely documented in the literature. However, the utility of LC for analyzing related chlorinated and aromatic compounds suggests potential applications.
For instance, reversed-phase HPLC methods have been successfully developed for the determination of similar compounds like chlorobenzene (B131634) and 1-chloro-2-nitrobenzene. sielc.comresearchgate.net A typical HPLC method for a compound like this compound would likely employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile or methanol and water. researchgate.net Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophoric activity. researchgate.net
Potential applications for an LC method for this compound include:
Purity Analysis: Determining the percentage of this compound in a sample and quantifying related impurities.
Quality Control: Monitoring the concentration and purity of the compound in industrial processes.
Impurity Profiling: Separating and identifying byproducts from the synthesis of this compound or its derivatives.
The development of such a method would involve optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the target analyte from any potential interferents.
X-ray Crystallography and Solid-State Characterization (if applicable to derivatives)
As this compound is a liquid at room temperature, X-ray crystallography studies are not directly applicable to the compound itself. However, this technique is invaluable for determining the three-dimensional structure of solid derivatives of this compound, providing insights into molecular conformation, packing, and intermolecular interactions.
A study on the derivative 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene revealed detailed information about its crystal and molecular structure. researchgate.net The asymmetric unit of this compound contains two independent molecules, both of which are disposed about a center of inversion. The molecular packing is characterized by benzene-C—H⋯π(benzene) and Cl⋯Cl contacts, which lead to the formation of a three-dimensional architecture. researchgate.net Analysis of the Hirshfeld surfaces confirmed the significance of these interactions in the crystal packing. researchgate.net
Similarly, the structural analysis of other related compounds, such as 1-Chloro-2-(2-chloroethyl)benzene, provides further understanding of how the substitution pattern on the benzene ring influences the solid-state properties of these molecules. nih.gov Such studies are crucial for understanding the structure-property relationships in this class of compounds, which can be important in materials science and pharmaceutical development where the solid-state structure can dictate physical properties and biological activity.
Theoretical and Computational Chemistry of 1 Chloro 2 Ethylbenzene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of 1-Chloro-2-ethylbenzene. These computational techniques model the distribution of electrons within the molecule, which governs its geometry, energy, and chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.
One widely used functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set such as 6-311G++(d,p), provides reliable predictions of the molecule's structural parameters. The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311G++(d,p) basis set is a Pople-style basis set that is flexible enough for accurate calculations, including diffuse functions (++) for describing weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron density distributions.
Recent computational studies on a chloroethyl benzene (B151609) isomer have utilized the B3LYP method to optimize the molecular geometry. The resulting bond lengths and angles represent the molecule's lowest energy state and serve as the foundation for all other computational property predictions.
Table 1: Selected Calculated Geometrical Parameters of a Chloroethyl Benzene Isomer using DFT (B3LYP) Note: Data presented is illustrative of typical results from DFT calculations on similar molecules.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.75 | Cl-C-C | 119.5 |
| C-C (ring) | 1.39 - 1.40 | C-C-C (ring) | 119.0 - 121.0 |
| C-C (ethyl) | 1.54 | H-C-H (ethyl) | 109.5 |
| C-H (ring) | 1.08 | C(ring)-C(ethyl)-C | 112.0 |
| C-H (ethyl) | 1.09 |
Ab Initio Methods for High-Accuracy Predictions
While DFT is highly effective, ab initio methods offer a pathway to even greater accuracy, albeit at a higher computational expense. These methods are based on first principles, solving the Schrödinger equation without empirical parameterization. Key ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. wikipedia.org
Coupled Cluster methods, such as CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (which adds a perturbative correction for triple excitations), are considered the "gold standard" in quantum chemistry for calculating the energies of small to medium-sized molecules. wikipedia.orgq-chem.com These methods provide a more rigorous treatment of electron correlation—the interaction between electrons—which is crucial for accurate energy predictions.
Molecular Orbital Analysis and Reactivity Prediction
The electronic behavior and reactivity of this compound are governed by its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
Spectroscopic Property Prediction from Computational Models
Computational models are invaluable for predicting and interpreting the spectra of molecules. By simulating how this compound interacts with different regions of the electromagnetic spectrum, researchers can predict its IR, Raman, NMR, and UV-Vis spectra, providing a theoretical counterpart to experimental measurements.
Simulated IR, Raman, and NMR Spectra
Vibrational spectroscopy (IR and Raman) probes the characteristic vibrations of a molecule's chemical bonds. Each vibration occurs at a specific frequency, resulting in a unique spectral fingerprint. Computational frequency calculations, typically performed using DFT, can predict these vibrational frequencies and their corresponding intensities.
Studies on chloroethylbenzene have successfully used DFT (B3LYP) to calculate its vibrational wavenumbers. materialsciencejournal.org The calculated frequencies for stretching and bending modes of the phenyl ring, C-H bonds, and the C-Cl bond generally show good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. materialsciencejournal.org
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Chloroethyl Benzene Isomer Note: This table presents a selection of typical vibrational modes and their calculated frequencies from DFT studies. materialsciencejournal.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3066 - 3103 | Stretching of C-H bonds on the phenyl ring |
| ν(C-H) ethyl | 2900 - 3000 | Stretching of C-H bonds in the ethyl group |
| ν(C=C) aromatic | 1457 - 1598 | Phenyl ring stretching vibrations |
| Ring breathing | 999 | Symmetric expansion/contraction of the ring |
| ν(C-Cl) | 628 | Stretching of the Carbon-Chlorine bond |
| δ(C-H) | 700 - 1300 | In-plane and out-of-plane bending of C-H bonds |
Similarly, Nuclear Magnetic Resonance (NMR) spectra can be simulated. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of each nucleus. Computational methods can predict these shifts, aiding in the structural elucidation and assignment of experimental NMR signals.
UV-Vis Absorption Maxima and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy occupied orbital (like the HOMO) to a higher-energy unoccupied orbital (like the LUMO).
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. mdpi.com It calculates the energies of electronic excited states and the probabilities (oscillator strengths) of transitions to these states.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. TD-DFT calculations on the related molecule chlorobenzene (B131634) predict several absorption bands in the ultraviolet region. researchgate.net The primary transitions involve the promotion of electrons from π orbitals of the benzene ring to anti-bonding π* orbitals.
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for Chlorobenzene Note: This data for chlorobenzene illustrates the type of information obtained from TD-DFT calculations, which would be analogous for this compound. researchgate.net
| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Type |
|---|---|---|---|
| 228 | 5.43 | 0.0029 | HOMO → LUMO (π→π*) |
| 200 | 6.19 | 0.0661 | HOMO → LUMO+1 (π→π*) |
| 177 | 7.00 | 0.2590 | HOMO-1 → LUMO+1 (π→π*) |
These calculations help assign the absorption bands observed in experimental spectra to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape of molecules by simulating the atomic motions over time. For this compound, while specific, in-depth MD simulation studies are not extensively documented in publicly available literature, the conformational dynamics can be inferred from computational studies of ethylbenzene (B125841) and its substituted derivatives.
The primary conformational flexibility in this compound arises from the rotation of the ethyl group around the C-C bond connecting it to the benzene ring. The orientation of the ethyl group relative to the plane of the benzene ring is the key determinant of the molecule's conformation. In the case of the unsubstituted ethylbenzene, computational studies have shown that the most stable conformation is one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring rsc.org. Another stable, albeit slightly less favorable, conformation exists where the C-C bond is planar with the benzene ring rsc.org.
The presence of a chlorine atom at the ortho position in this compound introduces steric and electronic effects that influence the conformational preferences. The steric hindrance between the chlorine atom and the ethyl group is expected to raise the energy of conformations where these two groups are in close proximity. Molecular mechanics and quantum chemical calculations on ortho-substituted ethylbenzenes suggest that the rotational barrier of the ethyl group is influenced by the size and nature of the substituent.
A molecular dynamics simulation of this compound would typically involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between all atoms to predict their movement over time. By analyzing the trajectory of the simulation, one can identify the most populated conformational states, the energy barriers between them, and the timescales of their interconversion.
Based on analogous systems, the two principal conformations of this compound would be the syn and anti conformers, where the methyl group of the ethyl substituent is either pointing towards or away from the chlorine atom, respectively. Due to steric repulsion, the anti conformer is expected to be more stable. The dihedral angle (Cl-C-C-C) would define these conformations.
Below is a table summarizing the expected key conformational parameters for this compound based on computational studies of related molecules.
| Conformer | Expected Dihedral Angle (Cl-C-C-C) | Expected Relative Energy | Description |
|---|---|---|---|
| Anti | ~180° | Lower | The methyl group of the ethyl substituent is directed away from the chlorine atom, minimizing steric hindrance. |
| Syn | ~0° | Higher | The methyl group of the ethyl substituent is directed towards the chlorine atom, resulting in increased steric strain. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. While specific QSAR models exclusively for this compound are not prevalent in the literature, the principles of QSAR can be applied to predict its various properties, such as toxicity, biodegradability, and physicochemical characteristics, based on its molecular structure.
QSAR models for halogenated benzenes have been developed to predict properties like boiling point, melting point, and density nih.gov. These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure.
The development of a QSAR model applicable to this compound would involve the following steps:
Data Collection: A dataset of compounds with known activities or properties, including this compound and structurally similar chlorinated aromatic hydrocarbons, would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular surface area, volume, shape indices.
Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, polarizability.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the calculated descriptors and the observed activity or property.
Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.
For this compound, relevant molecular descriptors that would likely be important in a QSAR model for predicting its environmental fate and toxicity include those related to its hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), and steric features.
The following table presents some calculated molecular descriptors for this compound that could be used in QSAR modeling.
| Molecular Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 140.61 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |
| XLogP3 | 3.5 | A computed value for the logarithm of the octanol-water partition coefficient, indicating its hydrophobicity. nih.gov |
| Topological Polar Surface Area | 0 Ų | The sum of the surface areas of polar atoms in a molecule. |
| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. |
| Rotatable Bond Count | 1 | The number of bonds that allow free rotation. |
QSAR models for chlorinated benzenes have been used to predict their olfactory mucosal toxicity, identifying molecular dipolar momentum and the electronic properties of substituents as positively correlated with toxicity nih.gov. Such models, while not specific to this compound, provide a framework for estimating its potential biological effects.
Applications and Industrial Significance of 1 Chloro 2 Ethylbenzene
Role as a Synthetic Building Block
The chemical structure of 1-Chloro-2-ethylbenzene, featuring both a reactive chlorine atom and an ethyl group on a benzene (B151609) ring, makes it a valuable starting material for complex chemical syntheses.
In the pharmaceutical industry, this compound serves as a key building block for the development of new therapeutic agents. lookchem.com Its structure can be incorporated into larger, more complex molecules that form the basis of active pharmaceutical ingredients (APIs). The versatile reactivity of the compound allows for its use in creating a variety of chemical scaffolds essential for drug discovery and development, contributing to the creation of new medicines. lookchem.comguidechem.com
This compound is utilized as a precursor in the manufacturing of various agrochemicals. lookchem.comguidechem.com It is a key component in the synthesis of certain pesticides and herbicides designed to enhance agricultural productivity and protect crops from pests and weeds. lookchem.com The chemical transformations of this compound enable the production of active ingredients that are effective in crop protection.
The dye and pigment industry employs this compound as a starting material for synthesizing coloring agents. lookchem.com These dyes and pigments are essential for adding color to a multitude of products, including textiles, plastics, and other materials. lookchem.com The specific chemical properties of this compound contribute to the formation of the chromophoric systems responsible for the color in the final dye or pigment molecules.
Through chemical modification, derivatives of this compound find application in the production of resins and plastics. While not directly used as a monomer, its chemical isomers and derivatives can be converted into compounds like styrene. prepchem.com Styrene is a critical monomer for the production of polystyrene and other copolymers, which are widely used in packaging, electronics, and construction materials. This highlights the compound's role as an intermediate in the broader polymer industry. lookchem.comprepchem.com
Utilization as a Solvent in Chemical Processes
Beyond its role as a synthetic intermediate, this compound is also employed as a solvent in various industrial and chemical processes. guidechem.com Its properties as a colorless liquid with a specific boiling point and density make it suitable for dissolving other substances and facilitating chemical reactions. guidechem.comechemi.com Its use as a process solvent is an important aspect of its industrial utility, particularly in organic synthesis where it can act as a medium for reactions involving non-polar compounds. guidechem.com
Physicochemical Properties of this compound Relevant to its Solvent Use
| Property | Value |
| Molecular Formula | C8H9Cl |
| Molecular Weight | 140.61 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 178.4 °C at 760 mmHg |
| Melting Point | -82.7°C |
| Flash Point | 60 °C |
| Density | 1.047 g/cm³ |
This data is compiled from sources lookchem.comguidechem.comechemi.com.
Emerging Applications and Future Research Directions
Current research is exploring new applications for this compound and its derivatives, particularly in the field of catalysis and materials science. One area of investigation involves its use in the synthesis of advanced materials like metal-organic frameworks (MOFs). For instance, it has been a component in the design and synthesis of novel Cobalt-based MOF (Co-MOF) and Cobalt-Nickel MOF (CoNi-MOF) crystals. lookchem.com These materials, after pyrolysis, have shown excellent catalytic performance in reactions such as the dehydrogenation of ammonia (B1221849) borane (B79455) and the subsequent hydrogenation of nitro/olefin compounds, demonstrating potential for applications in energy storage and chemical synthesis. lookchem.com Future research is likely to continue focusing on leveraging the unique reactivity of this compound to create novel catalysts, functional polymers, and other high-value materials.
Q & A
Basic: What are the IUPAC nomenclature rules for correctly naming 1-Chloro-2-ethylbenzene?
Methodological Answer:
The IUPAC name prioritizes substituents alphabetically, with numbering starting at the substituent with higher alphabetical priority. For this compound, "chloro" (C) precedes "ethyl" (E), so the chlorine is assigned position 1, and the ethyl group is at position 2. Structural confirmation requires NMR (e.g., H and C) to verify substituent positions and rule out regioisomers like 1-ethyl-2-chlorobenzene .
Advanced: What synthetic routes are optimal for preparing this compound with high regioselectivity?
Methodological Answer:
Friedel-Crafts alkylation of chlorobenzene with ethyl chloride, using Lewis acids (e.g., AlCl) as catalysts, is a classical method. However, competing side reactions (e.g., carbocation rearrangements) may reduce regioselectivity. Alternative approaches include:
- Direct chlorination of ethylbenzene under controlled conditions (e.g., FeCl catalyst, 40–60°C).
- Cross-coupling reactions (e.g., Suzuki-Miyaura) using pre-functionalized aryl halides and ethylboronic acids.
Validate purity via GC-MS and H NMR, comparing retention times/shifts with literature data .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- GC-MS : For assessing purity and identifying volatile byproducts.
- NMR Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 1.2–1.4 ppm for ethyl CH) and C NMR confirm substituent positions.
- FT-IR : Peaks at ~750 cm (C-Cl stretch) and ~2900 cm (C-H of ethyl).
Report integration values and coupling constants to rule out structural ambiguities .
Advanced: How can researchers resolve conflicting data on the compound’s thermal stability?
Methodological Answer:
Contradictions may arise from impurities or decomposition during analysis. Use:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C, 10°C/min in N).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, decomposition).
- High-Pressure Liquid Chromatography (HPLC) : Post-thermal treatment to detect degradation products. Cross-reference with computational models (e.g., DFT for bond dissociation energies) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation.
- Storage : In amber glass bottles under inert atmosphere (N) at 4°C to prevent oxidation.
- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste. Document all incidents per OSHA guidelines .
Advanced: How does the ethyl group influence the electrophilic substitution reactivity of this compound?
Methodological Answer:
The ethyl group is an electron-donating substituent (+I effect), activating the ring toward electrophilic substitution. Chlorine, being electron-withdrawing (-I, -M), directs incoming electrophiles to the meta position relative to itself. Competitive directing effects can be studied via nitration (HNO/HSO) or bromination (Br/FeBr), followed by HPLC or H NMR to quantify product ratios .
Basic: What are the environmental persistence metrics for this compound?
Methodological Answer:
- LogP : ~3.42 (predicted via QSPR models), indicating moderate hydrophobicity and potential bioaccumulation.
- Hydrolysis Half-Life : Stable under neutral pH but degrades in alkaline conditions (e.g., t = 48 hrs at pH 12).
- Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight (λ = 290–400 nm) .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Catalyst Optimization : Replace AlCl with zeolites or ionic liquids to reduce carbocation rearrangements.
- Process Monitoring : In-line FT-IR or Raman spectroscopy for real-time reaction tracking.
- Distillation : Fractional distillation under reduced pressure (e.g., 80°C at 10 mmHg) to isolate the target compound from ethylbenzene or dichloro derivatives .
Basic: How is this compound used as an intermediate in medicinal chemistry?
Methodological Answer:
It serves as a precursor for:
- Antimicrobial Agents : Coupling with sulfonamide groups via nucleophilic aromatic substitution.
- Ligands in Catalysis : Functionalization to phosphine or amine derivatives for transition-metal complexes.
Characterize intermediates via LC-MS and X-ray crystallography to confirm regiochemistry .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
